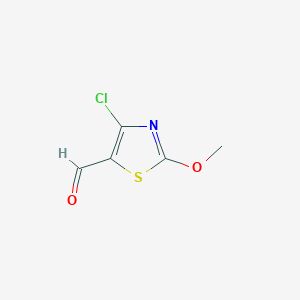

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

Description

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde (CAS: 866329-04-6) is a heterocyclic aldehyde with a thiazole backbone substituted with methoxy and chlorine groups at positions 2 and 4, respectively. It serves as a critical intermediate in organic synthesis, particularly for constructing push-pull chromophores and bioactive molecules . Its reactive aldehyde group enables diverse functionalization, making it valuable in materials science and pharmaceuticals.

Properties

IUPAC Name |

4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDKPSRVCUZBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(S1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Industrial Methodology Features:

Reduction of Ester Precursors: The reduction of thiazole carboxylate esters to hydroxymethyl intermediates using sodium borohydride in the presence of aluminum chloride (AlCl3) has been demonstrated as a safer and more controllable alternative to hazardous reagents like lithium aluminum hydride (LiAlH4).

Oxidation to Aldehyde: The hydroxymethyl intermediate is subsequently oxidized to the aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC), sodium hypochlorite (NaOCl) with potassium bromide (KBr) in the presence of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy free radical), or Jones reagent (CrO3/H2SO4).

Reaction Conditions: These transformations are typically conducted in solvents like dichloromethane, ethyl acetate for oxidation, and tetrahydrofuran (THF), monoglyme, or diglyme for reduction, with temperature control ranging from -20°C to 90°C to optimize yield and purity.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Reduction | Sodium borohydride + AlCl3, solvent (THF/monoglyme), -20°C to 90°C | Converts ester to hydroxymethyl derivative; safer alternative to LiAlH4 |

| 2 | Oxidation | PCC or NaOCl/KBr + TEMPO, solvent (DCM/ethyl acetate), room temp | Converts hydroxymethyl to aldehyde; mild oxidizing conditions |

| 3 | Work-up & Purification | pH adjustment with NaOH, extraction with THF, charcoal treatment, distillation | Achieves high purity (97-99% by HPLC) |

Research Findings and Optimization

- The use of sodium borohydride with AlCl3 allows controlled hydrogen evolution, making the reduction step safer and scalable.

- Oxidation with NaOCl/KBr in the presence of TEMPO is preferred for its selectivity and mildness, avoiding over-oxidation to carboxylic acids.

- Temperature control and solvent choice critically influence yield and purity, with optimized processes achieving yields around 55-60 g per batch with 97-98% purity by HPLC.

- The process avoids highly corrosive and hazardous reagents such as POCl3 and LiAlH4, improving industrial viability.

Comparative Analysis with Related Compounds

| Feature | This compound | 4-Methyl-thiazole-5-carbaldehyde (Reference) |

|---|---|---|

| Starting Material | Thiazole derivatives with chloro and methoxy groups | Methyl-substituted thiazole esters |

| Reduction Agent | Sodium borohydride + AlCl3 | Same |

| Oxidation Agent | PCC, NaOCl/KBr + TEMPO | Same |

| Reaction Temperature Range | -20°C to 90°C | Similar |

| Purity Achieved (HPLC) | 97-99% | 97-98% |

| Industrial Safety Considerations | Avoids POCl3 and LiAlH4, safer hydrogen evolution | Same |

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: 4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-methoxy-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClN\OS

- SMILES : COC1=NC(=C(S1)C=O)Cl

- InChI : InChI=1S/C5H4ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h2H,1H3

Medicinal Chemistry

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde serves as a crucial building block for synthesizing various bioactive molecules. Its derivatives have shown potential in the development of:

- Antimicrobial agents : Compounds derived from this thiazole have exhibited activity against bacterial strains.

- Antifungal agents : Studies indicate efficacy against fungal infections.

- Anticancer agents : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction.

Biological Studies

In biological research, this compound is employed to investigate enzyme inhibition and protein-ligand interactions. Its reactivity allows it to form covalent bonds with nucleophilic sites on proteins, which is critical for studying:

- Enzymatic pathways : Understanding how these compounds interact with enzymes can lead to insights into metabolic processes.

- Drug design : The ability to modify the compound opens pathways for creating targeted therapies.

Materials Science

The compound's unique electronic properties make it suitable for developing novel materials. Applications include:

- Organic semiconductors : Its structural characteristics allow it to be integrated into organic electronic devices.

- Sensors : The compound can be utilized in sensor technology due to its reactivity and ability to form stable complexes.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that specific modifications to the thiazole ring enhanced activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Efficacy

A recent investigation focused on the anticancer potential of this compound's derivatives. The study revealed that certain analogs induced apoptosis in human breast cancer cells through mitochondrial pathways. This finding was pivotal in understanding the compound's mechanism and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring may also interact with specific receptors or enzymes, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Structural Comparison

The structural diversity of thiazole derivatives arises from substitutions at positions 2, 4, and 3. Below is a comparison of key analogs:

Key Observations :

- Methoxy and pyrrolidino groups enhance electron-donating capacity, while bromine and phenylsulfanyl groups increase steric hindrance and lipophilicity.

- The oxo derivative () forms a dihydrothiazole ring, reducing aromaticity but increasing polarity.

Physicochemical Properties

Key Observations :

- Solubility correlates with substituent polarity. Methoxy and oxo groups improve solubility in polar solvents.

- Benzothiazole derivatives (e.g., ) exhibit higher thermal stability compared to monocyclic thiazoles.

Optical and Electronic Materials

- This compound is used to synthesize styryl chromophores via Knoevenagel condensation.

- 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride () serves as a precursor for fluorescent probes due to its π-conjugated system.

Pharmaceuticals and Bioactive Molecules

- CITCO (6-(4-chlorophenyl)imidazo[2,1-b]1,3-thiazole-5-carbaldehyde oxime), a derivative from , is a potent constitutive androstane receptor (CAR) activator used in metabolic studies.

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () shows antimicrobial and anticancer activities, attributed to its planar structure and electron-rich substituents .

Substituent Effects on Reactivity and Function

Biological Activity

Overview

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C_5H_4ClNO_2S. Its structure includes a thiazole ring with a chloro group at the 4-position, a methoxy group at the 2-position, and an aldehyde group at the 5-position. This compound has garnered interest due to its potential biological activities and applications in organic synthesis.

Thiazole derivatives, including this compound, exhibit diverse biological activities through various mechanisms:

- Binding Interactions : The compound binds to specific biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation. This interaction can modulate gene expression and influence cellular functions.

- Cell Signaling Modulation : It influences cell signaling pathways, affecting processes like proliferation and apoptosis. Research indicates that it can induce changes in gene expression that impact cellular metabolism.

- Biochemical Pathways : The compound is involved in multiple biochemical pathways, which require further investigation to fully elucidate its effects.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research has indicated that thiazole derivatives possess significant antimicrobial properties. For instance:

- Antibacterial Effects : The compound has shown activity against various bacterial strains, contributing to its potential use as an antimicrobial agent .

- Antifungal Properties : Similar thiazole compounds have demonstrated antifungal activity, suggesting a broader spectrum of action within microbial inhibition.

Antitumor Activity

Studies have indicated that compounds within the thiazole family may exhibit cytotoxic effects against cancer cells:

- Cytotoxicity : Thiazole derivatives have been reported to induce apoptosis in cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Anticonvulsant Activity

Some thiazole derivatives have been evaluated for their anticonvulsant properties:

- Seizure Protection : Certain analogues have demonstrated significant anticonvulsant activity in animal models, indicating potential therapeutic applications for seizure disorders .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its bioavailability and therapeutic efficacy:

- Dosage Effects : Research indicates that lower doses can modulate biochemical pathways effectively without significant toxicity; however, higher doses may lead to adverse effects such as cellular damage and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives:

Q & A

Basic: What are the common synthetic routes for 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde?

The synthesis typically involves functionalization of the thiazole core. A Vilsmeier-Haack reaction is often employed to introduce the aldehyde group, as seen in analogous pyrazole carbaldehyde syntheses (e.g., formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one under chlorinated conditions) . For thiazole derivatives, chlorination at the 4-position can be achieved using POCl₃ or other chlorinating agents, while methoxy groups are introduced via nucleophilic substitution. Post-synthetic purification often involves column chromatography or recrystallization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and thiazole ring carbons (δ ~150–170 ppm for C2 and C5) .

- FT-IR : Identification of the aldehyde C=O stretch (~1680–1720 cm⁻¹) and C-Cl vibration (~650–750 cm⁻¹) .

- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., aldehyde vs. enol) and confirms substituent positions .

Advanced: How can contradictions in NMR data due to tautomerism be resolved?

Tautomeric equilibria (e.g., aldehyde ↔ enol) can lead to split peaks or unexpected shifts. Strategies include:

- Variable-temperature NMR : Cooling slows equilibria, simplifying splitting patterns .

- Derivatization : Reacting the aldehyde with hydrazines or hydroxylamines to form stable Schiff bases for unambiguous analysis .

- Computational validation : DFT calculations (e.g., using B3LYP/6-31G*) predict dominant tautomers and verify experimental shifts .

Advanced: What computational approaches predict the electronic properties of this compound?

Density functional theory (DFT) is widely used:

- Ground-state geometry : Optimize structure using functionals like B3LYP with a 6-31G* basis set .

- Excited-state behavior : Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra (e.g., π→π* transitions in the thiazole ring) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions (e.g., aldehyde group as a Michael acceptor) .

Basic: How does the aldehyde group influence reactivity in cross-coupling reactions?

The aldehyde serves as an electrophilic site for:

- Nucleophilic additions : Condensation with amines (e.g., hydrazines for hydrazone formation) .

- Knoevenagel reactions : Formation of α,β-unsaturated derivatives with active methylene compounds .

- Reductive amination : Conversion to secondary amines using NaBH₃CN or other reductants .

Advanced: How can structure-activity relationships (SAR) guide derivative design for antimicrobial activity?

Thiazole derivatives exhibit bioactivity via:

- Substituent modulation : Increasing lipophilicity (e.g., chloro, methoxy groups) enhances membrane penetration .

- Bioisosteric replacement : Replacing the aldehyde with a carboxylic acid or amide to improve solubility .

- In vitro testing : Standardized MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) validate SAR hypotheses .

Advanced: What methodologies analyze photophysical properties for optoelectronic applications?

- UV-Vis and fluorescence spectroscopy : Measure λₐbₛ (often 300–400 nm for thiazoles) and quantum yields .

- Solvatochromism studies : Assess polarity-dependent shifts to evaluate intramolecular charge transfer .

- TD-DFT simulations : Correlate experimental spectra with theoretical transitions (e.g., HOMO→LUMO gaps) .

Basic: What are the challenges in crystallizing this compound, and how are they addressed?

- Low melting point : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

- Polymorphism : Screen multiple solvents (DCM, acetone) and temperatures .

- Twinned crystals : Employ SHELXT or similar software for structure solution .

Advanced: How can conflicting bioassay results be reconciled?

- Dose-response validation : Ensure linearity in activity across concentrations .

- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays .

- Control experiments : Test against known thiazole-based inhibitors (e.g., ritonavir for antiretroviral activity) .

Advanced: What strategies optimize synthetic yields in large-scale reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.